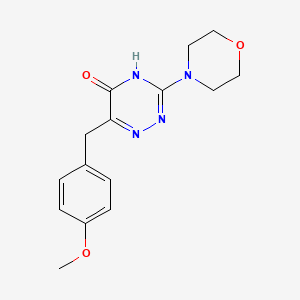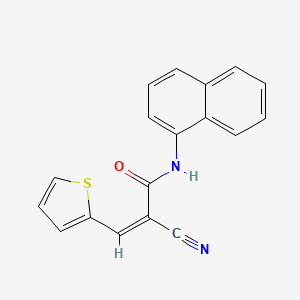
(Z)-2-Cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide, commonly known as CPTH2, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of various other diseases.
Mécanisme D'action
CPTH2 acts as a competitive inhibitor of the histone acetyltransferase enzyme. This enzyme is responsible for adding acetyl groups to histone proteins, which plays a crucial role in gene expression. By inhibiting this enzyme, CPTH2 can alter the expression of genes involved in cancer growth and progression.
Biochemical and Physiological Effects:
CPTH2 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPTH2 is its specificity for the histone acetyltransferase enzyme, which makes it a useful tool for studying the role of this enzyme in cancer growth and progression. However, one limitation of CPTH2 is its relatively low potency, which means that higher concentrations may be required for some experiments.
Orientations Futures
There are many potential future directions for research involving CPTH2. One area of interest is the development of more potent inhibitors of the histone acetyltransferase enzyme, which could lead to more effective cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPTH2, as well as its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CPTH2 involves a multi-step process that includes the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-yl chloride. This is then reacted with thiophene-2-carboxaldehyde to form the intermediate compound, which is then reacted with cyanoacetic acid to form the final product, CPTH2.
Applications De Recherche Scientifique
CPTH2 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is overexpressed in many types of cancer. This inhibition leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the suppression of tumor growth.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-12-14(11-15-7-4-10-22-15)18(21)20-17-9-3-6-13-5-1-2-8-16(13)17/h1-11H,(H,20,21)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMCHWNAQYCFI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B2860328.png)
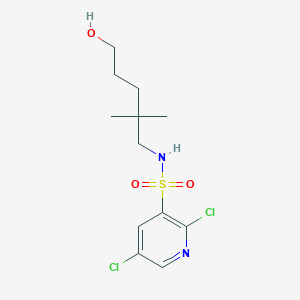
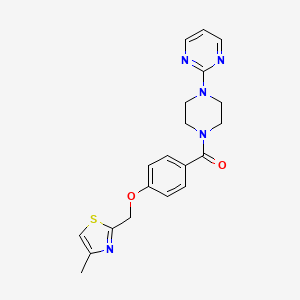


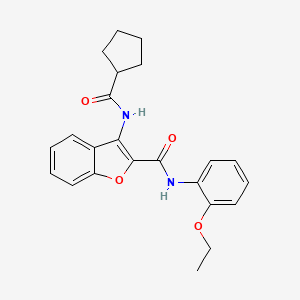
![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

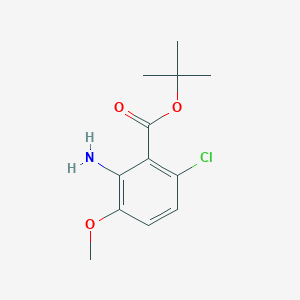
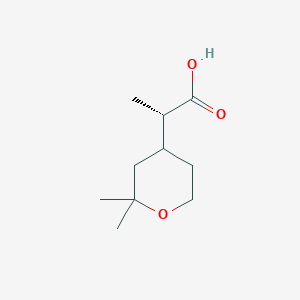
![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)

